Boron;yttrium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boron;yttrium compounds, commonly referred to as yttrium borides, are crystalline materials composed of varying proportions of yttrium and boron. These compounds are known for their high melting points, hardness, and unique electronic properties. Yttrium borides are typically gray-colored, hard solids that exhibit remarkable thermal and mechanical stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Yttrium borides can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and thermal plasma synthesis. One common method involves the reaction of yttrium tetraboride with boron micron-sized powders. The compositional ratio of yttrium to boron can be controlled to produce different yttrium borides such as YB2, YB4, YB6, YB12, YB25, YB50, and YB66 .

Industrial Production Methods: In industrial settings, yttrium borides are often produced using high-temperature techniques. For example, thermal plasma synthesis involves evaporating boron and yttrium raw materials in a high-temperature core region, followed by rapid cooling to form nanoparticles. This method allows for precise control over the composition and properties of the resulting yttrium borides .

Análisis De Reacciones Químicas

Types of Reactions: Yttrium borides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the yttrium boride.

Common Reagents and Conditions:

Oxidation: Yttrium borides can oxidize when exposed to air at elevated temperatures.

Reduction: Reduction reactions involving yttrium borides typically require high temperatures and reducing agents such as hydrogen gas.

Substitution: Substitution reactions can occur when yttrium borides are exposed to other elements or compounds, leading to the formation of new boride phases.

Major Products Formed: The major products formed from these reactions depend on the specific yttrium boride and the reaction conditions. For example, oxidation of YB2 results in the formation of yttrium oxide and boron oxide .

Aplicaciones Científicas De Investigación

Superconductivity

Yttrium hexaboride is recognized for its superconducting capabilities. Its ability to exhibit superconductivity at relatively high temperatures makes it a candidate for applications in:

- Magnetic Levitation : Utilized in maglev trains and other magnetic levitation technologies.

- Quantum Computing : Potential applications in qubit development due to its low energy loss characteristics.

Photoluminescent Materials

Research has shown that compounds like YBO3 (yttrium borate) synthesized through solid-state reactions or microwave-assisted methods exhibit enhanced photoluminescent properties. These materials are pivotal in:

- Illumination Technologies : Used in LEDs and display technologies due to their efficient light-emitting capabilities.

- Fluorescent Markers : Employed in smartphone-readable markers and other optical devices .

The synthesis conditions significantly affect the luminescence characteristics; for instance, the presence of excess boric acid during synthesis can lead to structural changes that enhance fluorescence .

Alloy Development

Yttrium is widely used in metallurgy due to its beneficial effects on alloy properties. Key applications include:

- High-Temperature Alloys : Yttrium improves oxidation resistance in alloys like Ni-Cr, making them suitable for high-temperature applications such as combustion chambers .

- Ceramics and Superconductors : Yttrium's role as a dopant enhances the mechanical strength and thermal stability of ceramic materials.

Advanced Material Synthesis

The combination of boron and yttrium has led to advancements in the synthesis of complex materials such as thermoelectric compounds. For example:

- Thermoelectric Materials : Recent studies have demonstrated rapid synthesis techniques for yttrium aluminoboride that reduce processing time significantly while maintaining material quality .

- Thin Film Technologies : Boron and yttrium doping in materials like SnO2 has been shown to improve structural, electrical, and optical properties, enhancing their applicability in electronic devices .

Case Study 1: Yttrium Hexaboride as an Electron Cathode

Research indicates that yttrium hexaboride's structure allows it to serve effectively as an electron emitter in vacuum tubes and cathode ray tubes (CRTs). Its high melting point and thermal stability make it suitable for high-performance applications where traditional materials would fail.

Case Study 2: Photoluminescent YBO3 Synthesis

A study on the synthesis of YBO3 highlighted the impact of microwave-assisted methods on improving photoluminescence. The findings showed that samples synthesized with controlled amounts of boric acid exhibited superior luminescent properties compared to those made via traditional methods. This advancement opens pathways for developing more efficient lighting solutions .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Superconductivity | Magnetic levitation, quantum computing | High critical temperature |

| Photoluminescent Materials | LEDs, fluorescent markers | Enhanced luminescence |

| Alloy Development | High-temperature alloys | Improved oxidation resistance |

| Advanced Material Synthesis | Thermoelectric materials, thin films | Rapid synthesis, enhanced properties |

Mecanismo De Acción

The mechanism by which yttrium borides exert their effects is largely dependent on their electronic structure and bonding. Yttrium borides exhibit strong covalent bonding between boron atoms, which contributes to their stability and unique properties. In catalytic applications, the boron atoms in yttrium borides can facilitate various chemical reactions by providing active sites for reactant molecules .

Comparación Con Compuestos Similares

- Aluminum boride (AlB2)

- Magnesium boride (MgB2)

- Calcium boride (CaB6)

- Lanthanum boride (LaB6)

Yttrium borides are unique due to their high thermal and mechanical stability, making them suitable for specialized applications in various fields .

Actividad Biológica

Boron and yttrium are two elements that have garnered attention in various fields due to their unique biological activities and potential applications in medicine and materials science. This article explores the biological activity of compounds containing these elements, focusing on their mechanisms of action, therapeutic applications, and recent research findings.

Overview of Boron and Yttrium in Biological Systems

Boron is an essential trace element in human health, playing a critical role in bone metabolism, hormone regulation, and cellular signaling. It is known to influence the metabolism of calcium and magnesium, which are vital for bone health. Yttrium , on the other hand, is primarily known for its applications in materials science but has also shown potential biological activity, particularly in the form of yttrium oxide nanoparticles (YNPs) that exhibit antibacterial properties.

-

Boron Compounds

- Boron compounds, particularly boron neutron capture therapy (BNCT) agents like boronophenylalanine (BPA), selectively accumulate in cancer cells due to their structural similarity to amino acids. This selectivity allows for targeted radiation therapy, minimizing damage to surrounding healthy tissues .

- In vivo studies have demonstrated significant boron accumulation in tumors, with concentrations reaching up to 36.9 µg/g for BPA .

-

Yttrium Compounds

- Yttrium nanoparticles have shown promising antibacterial activity against various bacterial strains. Research indicates that these nanoparticles can disrupt bacterial cell membranes and inhibit biofilm formation, making them potential candidates for medical applications .

- The mechanism involves the release of reactive oxygen species (ROS), which can damage bacterial cells .

Table 1: Summary of Biological Activities

Case Studies

-

Boron Neutron Capture Therapy (BNCT)

- A clinical study involving BPA demonstrated its effectiveness in targeting glioblastoma cells. The study reported that BPA could achieve a high concentration within tumors while sparing normal tissues, showcasing its potential as a therapeutic agent .

- Another approach utilized carborane derivatives functionalized with chitosan oligosaccharides to enhance tumor targeting through nanoparticle formation, leading to improved therapeutic outcomes .

-

Yttrium Nanoparticles

- A study on the antibacterial effects of YNPs showed that they could significantly reduce bacterial viability at low concentrations. The minimum inhibitory concentration (MIC) was determined for various bacterial isolates, indicating strong antibacterial properties .

- Additionally, YNPs were evaluated for their ability to disrupt pre-formed biofilms, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Propiedades

InChI |

InChI=1S/6B.Y |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQSRCUUAYSSDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

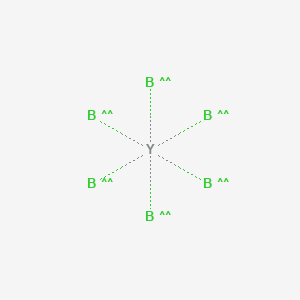

Canonical SMILES |

[B].[B].[B].[B].[B].[B].[Y] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-32-1 |

Source

|

| Record name | Yttrium boride (YB6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12008-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.